molecular formula C13H9BrN2O2S B6188751 2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2680539-76-6

2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6188751
CAS No.: 2680539-76-6
M. Wt: 337.2
InChI Key:
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Description

2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of a thiazole ring and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by its bromination. The brominated thiazole is then reacted with an appropriate isoindole precursor under controlled conditions to form the final product. Reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding or π-π interactions, while the isoindole structure may facilitate binding to hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-chloro-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-[2-(2-fluoro-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-[2-(2-iodo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

The uniqueness of 2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development.

Properties

CAS No.

2680539-76-6

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.2

Purity

95

Origin of Product

United States

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